molecular formula C8H4BrNO6 B13932462 5-Bromo-3-nitrophthalic acid

5-Bromo-3-nitrophthalic acid

Cat. No.: B13932462
M. Wt: 290.02 g/mol
InChI Key: JBPMTPKAVCXQDZ-UHFFFAOYSA-N
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Description

5-Bromo-3-nitrophthalic acid is a substituted aromatic dicarboxylic acid featuring bromine and nitro functional groups at the 5- and 3-positions of the benzene ring, respectively. Its synthesis involves a multi-step organic reaction sequence, yielding a white crystalline solid with a melting point of 169.8–170.7 °C and a moderate isolated yield of 29% . Characterization via ¹H-NMR, ¹³C-NMR, ATR-FTIR, and HRMS confirms its structure and purity. The compound’s reactivity is influenced by electron-withdrawing nitro and bromine groups, making it a precursor for pharmaceuticals and proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C8H4BrNO6

Molecular Weight

290.02 g/mol

IUPAC Name

5-bromo-3-nitrophthalic acid

InChI

InChI=1S/C8H4BrNO6/c9-3-1-4(7(11)12)6(8(13)14)5(2-3)10(15)16/h1-2H,(H,11,12)(H,13,14)

InChI Key

JBPMTPKAVCXQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitrophthalic acid typically involves the nitration of 5-bromophthalic acid. The process begins with the bromination of phthalic acid to produce 5-bromophthalic acid, which is then subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods: In industrial settings, the production of 5-Bromo-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-nitrophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-3-nitrophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitrophthalic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Aromatic Carboxylic Acids

Compound Name Molecular Formula Molecular Weight Melting Point (°C) XLogP3 Key Functional Groups Applications
5-Bromo-3-nitrophthalic acid C₈H₄BrNO₆ 306.03 (calc.) 169.8–170.7 1.5* Two -COOH, -Br, -NO₂ PROTAC synthesis
5-Bromo-2-hydroxy-3-nitrobenzoic acid C₇H₄BrNO₅ 262.01 Not reported 2.2 -COOH, -OH, -Br, -NO₂ Intermediate in agrochemicals
5-Bromo-2-hydroxyisonicotinic acid C₆H₄BrNO₃ 218.01* Not reported 1.1* -COOH, -OH, -Br (pyridine) Metal-organic frameworks

Notes:

  • XLogP3 differences reflect solubility: The hydroxyl group in 5-bromo-2-hydroxy-3-nitrobenzoic acid increases hydrophilicity compared to 5-bromo-3-nitrophthalic acid .
  • Reactivity : The absence of a second carboxylic acid in 5-bromo-2-hydroxy-3-nitrobenzoic acid reduces its utility in forming polyfunctional ligands or polymers compared to the phthalic acid derivative .

Nitro-Substituted Bromoaromatics

Compound Name Molecular Formula Similarity Score* Key Structural Differences Reactivity Insights
5-Bromo-3-nitrophthalic acid C₈H₄BrNO₆ Reference Two -COOH groups on benzene ring High acidity; forms stable salts
5-Bromo-3-methyl-2-nitropyridine C₆H₅BrN₂O₂ 0.74 Pyridine ring; methyl substituent Electrophilic substitution hindered by methyl group
6-Bromo-4-nitroisoindoline-1,3-dione C₈H₃BrN₂O₄ 0.93 Isoindoline-dione backbone Used in lenalidomide derivatives

Notes:

  • Similarity Scores (0–1 scale) are computed based on structural overlap with 5-bromo-3-nitrophthalic acid .
  • Pyridine vs. Benzene : Pyridine derivatives (e.g., 5-bromo-3-methyl-2-nitropyridine) exhibit lower thermal stability (melting points <200°C) compared to benzene-based analogues .

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